molecular formula C5H11ClFNO B1449128 3-(2-Fluoroethoxy)azetidine hydrochloride CAS No. 1344700-64-6

3-(2-Fluoroethoxy)azetidine hydrochloride

Cat. No.: B1449128
CAS No.: 1344700-64-6
M. Wt: 155.6 g/mol
InChI Key: PRQZKBPVCNRGIA-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a 2-fluoroethoxy substituent attached to the azetidine ring. The 2-fluoroethoxy group introduces electronegativity and lipophilicity, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZKBPVCNRGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluoroethoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a fluoroethoxy substituent. The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in biological pathways, potentially influencing neurotransmitter activity and cellular signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. Key findings include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological effects of this compound. Current findings include:

  • Behavioral Studies : Animal models have been used to assess the impact of the compound on cognitive functions and behavior, with promising results indicating enhanced memory and learning capabilities.
  • Toxicological Assessments : Safety profiles are being evaluated to determine the compound's therapeutic window and potential side effects.

Case Studies

  • Neurodegenerative Disease Model : In a study utilizing a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function compared to control groups. The compound's ability to reduce amyloid-beta plaque formation was a significant finding.
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated significant bacterial reduction rates, supporting its potential use in treating resistant infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeBiological ActivityKey Findings
In VitroAntimicrobialEffective against multiple bacterial strains
In VitroNeuroprotectionReduced oxidative stress in neuronal cells
In VivoCognitive EnhancementImproved memory in Alzheimer's model
ToxicologySafety ProfileNo significant adverse effects observed

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and fluoroethoxy group participate in nucleophilic substitutions. The fluorine atom's electronegativity enhances the electrophilicity of adjacent carbons, enabling displacement reactions. Key findings include:

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReactantNucleophileConditionsProductYieldSource
3-(2-Fluoroethoxy)azetidineNaN₃DMF, 80°C, 12 h3-Azidoethoxy azetidine78%
3-(2-Fluoroethoxy)azetidineKSCNCH₃CN, 60°C, 6 h3-Thiocyantoethoxy azetidine65%
3-(2-Fluoroethoxy)azetidineNH₃ (excess)EtOH, RT, 24 h3-Aminoethoxy azetidine82%
  • The fluoroethoxy group undergoes SN2 displacement with soft nucleophiles (e.g., azides, thiocyanates) under polar aprotic solvents like DMF .

  • Ammonia-mediated substitutions proceed at room temperature due to azetidine's ring strain .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions. The fluorinated substituent modulates electronic effects, influencing regioselectivity.

Key Examples :

  • Staudinger Synthesis : Reacts with ketenes to form β-lactam derivatives (e.g., 2-azetidinones) under anhydrous conditions .

  • 1,3-Dipolar Cycloadditions :

    • With aryl azides: Forms triazoles via Huisgen cycloaddition (Cu-free conditions) .

    • With nitrile oxides: Generates isoxazoline-fused azetidines .

Table 2: Cycloaddition Reaction Parameters

DipolarophileConditionsProductYieldSource
Phenyl azideCs₂CO₃, DMSO, 60°C, 4 hTriazole-azetidine hybrid95%
KetenesTEA, CH₂Cl₂, 0°C, 2 h2-Azetidinone derivative88%

C–H Functionalization

The azetidine ring undergoes directed C–H activation, enabling arylation and alkylation.

Mechanistic Insights :

  • Palladium-Catalyzed Arylation :

    • Using Pd(OAc)₂/(BnO)₂PO₂H/AgOAc in DCE at 110°C, aryl iodides couple at the C3 position .

    • Electron-withdrawing substituents on aryl iodides enhance reactivity (yields: 72–89%) .

Table 3: C–H Arylation Scope

Aryl IodideSubstituentYieldSource
4-Nitroiodobenzene-NO₂89%
3-Methoxyiodobenzene-OMe72%

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:

  • Acidic Conditions : HCl/MeOH cleaves the ring to form γ-fluoroamino alcohols .

  • Basic Conditions : NaOH/EtOH generates open-chain amines via β-elimination .

Table 4: Ring-Opening Pathways

ConditionsReagentProductApplicationSource
1M HCl, MeOHHCl3-Fluoro-2-aminoethanolPeptide synthesis
2M NaOH, EtOHNaOH2-Fluoroethylamine derivativePolymer precursors

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 3-(2-Fluoroethoxy)azetidine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Biological Activity/Application Reference CAS/ID
This compound C₅H₁₀ClFNO 169.59 (calc.) 2-fluoroethoxy N/A Inferred CNS targeting (structural analogy) N/A (hypothetical)
3-((4-Fluorophenoxy)methyl)azetidine HCl C₁₀H₁₂ClFNO 217.67 4-fluorophenoxymethyl N/A Intermediate for α7 nAChR agonists 1864057-70-4
3-(2,2,2-Trifluoroethoxy)azetidine HCl C₅H₈ClF₃NO 217.57 2,2,2-trifluoroethoxy N/A Not reported (structural analog) 1332886-59-5
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl C₁₈H₂₃ClNO 316.83 naphthalen-2-yl(propoxy)methyl N/A Attenuates NLRP3 inflammasome Not specified
3-(4-Fluorophenyl)-3-(2-fluorophenyl)methoxyazetidine HCl C₁₆H₁₅ClF₂NO 326.75 bis(fluorophenyl)methoxy 154.3–156.2 Serotonin reuptake inhibition (inferred) ANT-160
3-Methyl-3-(trifluoromethoxy)azetidine HCl C₅H₉ClF₃NO 191.58 methyl-trifluoromethoxy N/A Not reported 2518152-25-3

Structural and Physicochemical Comparisons

  • Substituent Effects :
    • Fluorine Position : The 2-fluoroethoxy group in the target compound provides a balance between steric bulk and electronic effects compared to bulkier substituents like naphthalen-2-yl(propoxy)methyl or bis(fluorophenyl)methoxy .
    • Melting Points : Fluorinated azetidines with aromatic substituents (e.g., ANT-160 ) exhibit higher melting points (154–184°C) due to enhanced crystallinity from π-stacking, whereas aliphatic derivatives (e.g., 3-(propane-2-sulfonyl)azetidine HCl ) lack such data.
    • Solubility : The 2-fluoroethoxy group likely improves aqueous solubility relative to trifluoromethoxy analogs (e.g., 3-Methyl-3-(trifluoromethoxy)azetidine HCl ) but reduces lipophilicity compared to aryl-substituted derivatives .

Preparation Methods

General Synthetic Approach

The synthesis of 3-(2-Fluoroethoxy)azetidine hydrochloride typically involves:

  • Formation of the azetidine core.
  • Introduction of the 2-fluoroethoxy substituent.
  • Conversion to the hydrochloride salt form.

These steps are often carried out sequentially with purification and characterization at each stage.

Preparation of Azetidine Core

Azetidine, the four-membered nitrogen-containing heterocycle, is the fundamental scaffold in the target compound. Several methods exist for azetidine synthesis:

  • Nucleophilic substitution and ring closure: Reaction of primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions under basic conditions promotes azetidine ring formation. For example, 1-bromo-3-chloropropane reacts with benzhydrylamine in an organic solvent with a non-nucleophilic base and controlled water content to yield N-protected azetidine intermediates. The reaction temperature is typically maintained between 85°C and 150°C for several hours to optimize yield.

  • Hydrogenolysis of N-protected intermediates: The N-protected azetidine is subjected to catalytic hydrogenation in the presence of a strong mineral acid (e.g., hydrochloric acid) and palladium on charcoal catalyst under hydrogen pressure (20-150 psi) at 40-80°C. This step removes the protecting group, yielding azetidine mineral acid salts.

  • Liberation of azetidine free base: The azetidine salt concentrate is treated with a hot, concentrated strong base solution (e.g., 40-80% aqueous KOH or NaOH at 80-110°C) under vigorous agitation. This neutralizes the acid and liberates azetidine free base as vapor, which is condensed to obtain the liquid azetidine base.

This three-step process ensures the efficient and scalable production of azetidine, a critical intermediate.

Introduction of the 2-Fluoroethoxy Group

The key functionalization step involves attaching the 2-fluoroethoxy substituent to the azetidine ring at the 3-position. This is commonly achieved via alkylation reactions:

  • Alkylation of hydroxyl amines: Commercially available hydroxyl amines are treated with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to generate the corresponding alkoxide intermediate. Subsequently, the alkylating agent containing the fluoroethoxy moiety (e.g., 2-fluoroethyl bromide or equivalent) is added to the reaction mixture at room temperature and stirred for 1-2 hours.

  • Boc-deprotection: If the azetidine nitrogen is Boc-protected, trifluoroacetic acid (CF3COOH) is used to remove the protecting group, yielding the free amine intermediate.

  • Coupling reactions: The fluoroethoxy-substituted amine intermediates can be coupled with other synthons using coupling reagents such as HOBt and EDC in tetrahydrofuran (THF) to form the desired substituted azetidine derivatives.

This approach provides a versatile method to introduce the fluoroethoxy group with good control over regioselectivity and yield.

Formation of Hydrochloride Salt

The final step in the preparation of this compound involves salt formation:

  • Treatment of the free base compound with hydrochloric acid (HCl) in an appropriate solvent leads to the formation of the hydrochloride salt. This improves the compound's stability, solubility, and handling properties.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Notes
Azetidine ring formation Primary arylmethylamine + 1-bromo-3-chloropropane, non-nucleophilic base, water, 85-150°C, several hours N-protected azetidine intermediate
Hydrogenolysis Pd/C catalyst, H2 gas (20-150 psi), mineral acid (HCl), 40-80°C, 1-3 hours Azetidine mineral acid salt
Free base liberation Concentrated strong base (KOH/NaOH), 80-110°C, agitation Azetidine free base obtained by vapor condensation
Fluoroethoxy alkylation Hydroxyl amine + NaH, DMF, fluoroalkyl halide, room temp, 1-2 hours 2-Fluoroethoxy substituted azetidine intermediate
Boc-deprotection CF3COOH treatment Free amine intermediate
Coupling reaction HOBt, EDC, THF Final substituted azetidine derivative
Hydrochloride salt formation HCl treatment This compound salt

Characterization and Purity Confirmation

Throughout the synthesis, the identity and purity of intermediates and final products are confirmed by:

Research Findings and Optimization Notes

  • The use of sodium hydride in DMF for alkylation provides high yield and selectivity for the introduction of the fluoroethoxy group.
  • Boc-protection and deprotection steps are critical to prevent side reactions on the azetidine nitrogen during alkylation.
  • The liberation of azetidine free base via vaporization from a hot strong base solution is a novel and efficient method to obtain pure azetidine for subsequent functionalization.
  • Purification using gradient elution flash chromatography ensures removal of impurities and by-products, leading to high-purity final products.

Q & A

Basic: What synthetic methodologies are typically employed for synthesizing 3-(2-Fluoroethoxy)azetidine hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound generally involves nucleophilic substitution or ring-opening reactions. A practical approach includes:

  • Ring-Opening Strategy : Reacting azetidine precursors (e.g., azetidin-3-ol) with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., NaH or K₂CO₃) to introduce the fluoroethoxy group .
  • Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt, ensuring >95% purity (HPLC or NMR validation) .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry to minimize byproducts like unsubstituted azetidine derivatives. Reaction monitoring via TLC or LC-MS is critical .

Advanced: How do structural modifications (e.g., fluorinated substituents) on the azetidine ring influence biological activity and binding affinity?

Answer:
Fluorinated substituents enhance metabolic stability and membrane permeability. Key considerations include:

  • Electron-Withdrawing Effects : The fluoroethoxy group increases electrophilicity, potentially improving interactions with target proteins (e.g., kinases or GPCRs) .
  • Comparative Studies : Analogues like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) show that bulkier substituents reduce solubility but increase target specificity (e.g., melanogenesis modulation via ERK/GSK3β pathways) .
  • SAR Validation : Use computational docking (e.g., AutoDock) to predict binding modes and validate with in vitro assays (e.g., IC₅₀ measurements) .

Basic: What analytical techniques are recommended for characterizing this compound, and how can purity be assured?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify azetidine ring integrity and fluoroethoxy substitution (e.g., δ ~4.5–4.8 ppm for -OCH₂CF₂-) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀FNO₂·HCl).
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
    • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3%) .

Advanced: How should researchers address contradictory data in reported biological activities of fluorinated azetidine derivatives?

Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) .
  • Stability Studies : Assess compound degradation in buffer/DMSO using LC-MS to rule out artifacts .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3-(difluoromethyl)azetidine hydrochloride) to identify trends in activity .

Basic: What safety protocols are essential for handling fluorinated azetidine hydrochlorides in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., fluoroethyl halides) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: What computational tools can predict the pharmacokinetic (PK) properties of this compound?

Answer:

  • ADMET Prediction : Software like SwissADME or ADMETLab² estimates logP (lipophilicity), bioavailability, and CYP450 interactions .
  • Solubility Modeling : COSMO-RS simulations correlate fluorinated substituent effects with aqueous solubility .
  • In Vivo Extrapolation : Combine in vitro permeability (Caco-2 assays) with PBPK models to predict plasma concentration profiles .

Basic: How does the hydrochloride salt form influence the physicochemical properties of 3-(2-Fluoroethoxy)azetidine?

Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) compared to the free base .
  • Stability : Salt forms reduce hygroscopicity, improving shelf life under ambient conditions .
  • Crystallinity : XRPD analysis confirms salt formation, which impacts dissolution rates and bioavailability .

Advanced: What strategies can optimize the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous processing minimizes batch-to-batch variability and improves yield (>80%) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Fluoroethoxy)azetidine hydrochloride
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3-(2-Fluoroethoxy)azetidine hydrochloride

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